![molecular formula C16H12BClN2 B1428308 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1336918-65-0](/img/structure/B1428308.png)

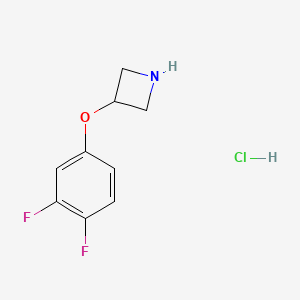

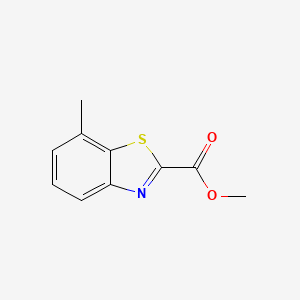

2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a chemical compound with the molecular formula C16H12BClN2 . It has an average mass of 278.544 Da and a monoisotopic mass of 278.078217 Da . This compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H12BClN2 . The exact structure is not provided in the search results.科学的研究の応用

Organic Thin-Film Transistor Applications

2,2'-(1,4-Phenylene)bis(2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaboroine) and its derivatives have been synthesized and characterized for use in organic thin-film transistors (OFETs). These compounds, including the 2-(4-Chlorophenyl) variant, have shown potential in electronic applications due to their charge carrier mobility properties, as explored by Lu et al. (2010) in their study, which included differential scanning calorimetry, X-ray structure analysis, and other methods to assess the properties relevant for OFETs (Lu, Bolag, Nishida, & Yamashita, 2010).

Structural and Interaction Properties

The structural characteristics of 2-(4-Chlorophenyl)naphtho[1,8-de][1,3,2]diazaborinane and similar compounds have been analyzed, revealing complex intermolecular interactions and chain formations. This research provides valuable insights into the molecular geometry and potential applications in materials science, as detailed by Akerman et al. (2011) (Akerman, Robinson, & Slabber, 2011).

Fluorescent Probes in Metal Ion Detection

Recent studies have shown that polymers containing 2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can be used as fluorescent sensors for detecting metal ions like Fe3+ and Cr3+. The synthesized polymers demonstrated excellent selectivity and sensitivity in metal ion detection, highlighting their potential in sensory applications, as reported by Li et al. (2022) (Li, Sheng, Sun, Wan, Liu, Qian, & Chen, 2022).

Corrosion Inhibition

Derivatives of this compound have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds showed significant efficiency in protecting metal surfaces from corrosion, as explored in a study by Saraswat and Yadav (2020) (Saraswat & Yadav, 2020).

Antimicrobial Activity

Various derivatives of this compound have been synthesized and tested for their antimicrobial properties. These compounds exhibited significant activity against various bacterial strains, suggesting their potential in developing new antimicrobial agents, as indicated by research conducted by Madhuritha et al. (2004) and Srinivasulu et al. (2000) (Madhuritha, Kumar, Parthasarathy, & Uma, 2004), (Srinivasulu, Reddy, Reddy, Brown, Hager, Means, & Berlin, 2000).

Solvent-Free Synthesis

Research on solvent-free synthesis methods for nitrogen-based boroles and borinines derived from similar compounds has been conducted. These methods are environmentally friendly and efficient, offering a new approach to the synthesis of such compounds, as demonstrated in a study by Slabber et al. (2013) (Slabber, Grimmer, & Robinson, 2013).

作用機序

Target of Action

Similar compounds have been reported to targetc-Met kinase , a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .

Mode of Action

Compounds with similar structures have been shown to bind toMet1160 from the hinge region of the c-Met kinase . This binding leads to the inhibition of the kinase, thereby affecting its downstream signaling pathways .

Biochemical Pathways

The inhibition of c-met kinase can affect several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers .

Result of Action

Similar compounds have shown moderate-to-good antiproliferative activity against certain cancer cell lines .

Action Environment

It’s worth noting that the effectiveness of such compounds can be influenced by factors such as ph and the presence of other compounds in the environment .

特性

IUPAC Name |

3-(4-chlorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BClN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,19-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZJYYHPSJQREU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428230.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)

![8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid](/img/structure/B1428236.png)

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)

![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)

![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)